molecular formula C25H29N5OS B3015105 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-53-2

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3015105
CAS No.: 1021212-53-2
M. Wt: 447.6
InChI Key: FSPHBGSPFJEWOU-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, triazoles, and pyrimidines. The key steps in the synthesis may involve:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving triazole and pyrimidine derivatives under specific conditions such as heating or using catalysts.

    Introduction of the ethylsulfanyl group: This step may involve nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the core structure.

    Functionalization of the phenyl rings: This can be done through various substitution reactions to introduce the methyl and propan-2-yl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core or the phenyl rings.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazolopyrimidine core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(methyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern and the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-6-32-25-28-24-26-17(5)21(23(31)27-20-10-8-7-9-16(20)4)22(30(24)29-25)19-13-11-18(12-14-19)15(2)3/h7-15,22H,6H2,1-5H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPHBGSPFJEWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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